molecular formula C24H17NS B2891859 N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine CAS No. 1448185-87-2

N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine

Cat. No.: B2891859
CAS No.: 1448185-87-2
M. Wt: 351.47
InChI Key: SHLTUEMNYNAKHE-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine is an organic compound that belongs to the class of dibenzothiophenes. This compound is characterized by the presence of a biphenyl group attached to the dibenzothiophene moiety. It is of interest in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine typically involves the reaction of biphenyl derivatives with dibenzothiophene derivatives under specific conditions. One common method involves the use of sulfur dichloride in the presence of aluminum chloride to facilitate the formation of the dibenzothiophene ring . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophilic reagents such as bromine or nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved sulfur-carbon products

    Substitution: Substituted dibenzothiophene derivatives

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine is unique due to the presence of both the biphenyl and dibenzothiophene moieties, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(4-phenylphenyl)dibenzothiophen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-13-15-19(16-14-18)25-22-11-6-10-21-20-9-4-5-12-23(20)26-24(21)22/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLTUEMNYNAKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC4=C3SC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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